Methyl 3,3-dimethylisoxazolidine-5-carboxylate
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Overview
Description
Methyl 3,3-dimethylisoxazolidine-5-carboxylate is a heterocyclic compound that belongs to the isoxazolidine family Isoxazolidines are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethylisoxazolidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,3-dimethyl-2-oxobutanoic acid with hydroxylamine hydrochloride under acidic conditions to form the isoxazolidine ring. The reaction is usually carried out in methanol at reflux temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 3,3-dimethylisoxazolidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethylisoxazolidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- Methyl 3-amino-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 3,3-dimethylisoxazolidine-5-carboxylate is unique due to its specific structural features, such as the presence of the isoxazolidine ring and the 3,3-dimethyl substitution. These features can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-7(2)4-5(11-8-7)6(9)10-3/h5,8H,4H2,1-3H3 |
InChI Key |
FPHOFGFAMBCLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(ON1)C(=O)OC)C |
Origin of Product |
United States |
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